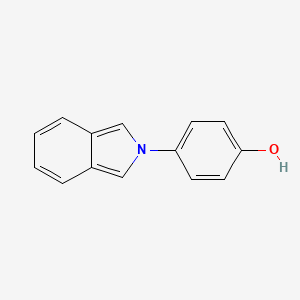

4-Isoindol-2-ylphenol

Description

Significance of Heterocyclic-Aromatic Compound Classes in Organic Synthesis

Heterocyclic-aromatic compounds are cyclic molecules containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within a ring system that exhibits aromaticity. fiveable.meopenaccessjournals.comuou.ac.in This class of compounds is of paramount importance in organic chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and advanced materials. fiveable.meopenaccessjournals.commdpi.com The presence of heteroatoms imparts unique electronic properties, reactivity, and potential for intermolecular interactions (like hydrogen bonding) that are distinct from their carbocyclic counterparts such as benzene (B151609). mdpi.comnumberanalytics.com

Their significance lies in several key areas:

Medicinal Chemistry : Aromatic heterocycles are integral to numerous drugs, including antibiotics and anticancer agents, where the heteroatoms often play a crucial role in binding to biological targets like enzymes and receptors. openaccessjournals.comnumberanalytics.com

Materials Science : The unique electronic characteristics of these compounds make them suitable for creating conducting polymers, dyes, and other functional materials. numberanalytics.comresearchgate.net

Agrochemicals : Many herbicides and pesticides are based on heterocyclic structures. uou.ac.in

Synthetic Versatility : They serve as versatile building blocks in organic synthesis, allowing for the construction of complex molecular architectures. openaccessjournals.commdpi.com

The stability conferred by aromaticity, combined with the specific reactivity patterns dictated by the heteroatom, makes these compounds a central focus of scientific research and innovation. openaccessjournals.comnumberanalytics.com

Structural Motivations and Synthetic Challenges of Isoindole-Phenol Architectures

The motivation for designing hybrid molecules like 4-Isoindol-2-ylphenol stems from the principle of molecular hybridization—combining two distinct pharmacophores or functional units to create a new entity with potentially enhanced or entirely new properties. The isoindole moiety, a fused benzopyrrole ring system, is a recognized structural motif in biologically active compounds and pharmaceuticals. nih.govwisdomlib.orgchemistryviews.org Phenols, characterized by a hydroxyl group on an aromatic ring, are also crucial in industrial synthesis and are known for their antioxidant properties and role as synthetic precursors. wikipedia.orgrushim.ru

The structural rationale for combining these two is to create molecules that might exhibit:

Dual or Synergistic Bioactivity : Targeting multiple biological pathways or enhancing the activity of one moiety with the other. Research into related structures has explored applications as antioxidant and antidiabetic agents. mdpi.com

Novel Photophysical Properties : The conjugated system formed by the two rings can lead to unique fluorescent or optical properties, making them candidates for chemosensors or dyes. researchgate.net

Modulated Physicochemical Properties : Altering solubility, lipophilicity, and metabolic stability for improved drug-like characteristics. nih.gov

However, the synthesis of these architectures is not without challenges. Isoindole itself is less stable than its isomer, indole (B1671886), and its synthesis can be difficult. beilstein-journals.orgderpharmachemica.com Key synthetic hurdles include controlling regioselectivity during functionalization and managing the stability of the isoindole ring, which has a propensity to isomerize. acs.orgrsc.org The development of efficient, atom-economical, and often metal-catalyzed reactions is an active area of research to overcome these difficulties and provide access to these complex structures. chemistryviews.orgbeilstein-journals.org

Historical Context of Isoindole and Phenol (B47542) Chemistry Relevant to Hybrid Compound Development

The development of isoindole-phenol hybrids is built upon more than a century of foundational research into each component.

Phenol Chemistry : The history of phenol began in 1834 when Friedlieb Ferdinand Runge extracted it in an impure form from coal tar, naming it "Karbolsäure" (carbolic acid). wikipedia.orgbyjus.com Its structure was later elucidated by French chemist Auguste Laurent in 1841. wikipedia.org A significant moment in its application was in 1865, when Joseph Lister used phenol as a surgical antiseptic, dramatically reducing mortality rates. britannica.com Today, phenol is a large-scale industrial chemical produced from petroleum feedstocks and serves as a vital precursor for plastics (like Bakelite), resins, and numerous pharmaceuticals, including aspirin. wikipedia.orgbritannica.comwikipedia.org Its rich reactivity, particularly in electrophilic aromatic substitution, has made it a versatile building block in organic synthesis for decades. wikipedia.orgrushim.ru

Isoindole Chemistry : Isoindole, the structural isomer of the more common indole, has been known for over a century. nih.gov Its derivatives have attracted significant scientific interest, which was tragically amplified in the late 1950s with the thalidomide (B1683933) disaster. Thalidomide, a drug based on the phthalimide (B116566) (isoindoline-1,3-dione) core, caused severe birth defects, leading to a greater focus on the biological activities of this class of compounds. nih.gov This event spurred extensive research, and modified analogs like lenalidomide (B1683929) and pomalidomide (B1683931) were later developed as successful treatments for multiple myeloma. nih.gov The synthesis of the isoindole core itself has been a long-standing challenge, with many conventional methods being employed before the advent of modern catalytic strategies. beilstein-journals.orgchim.it Research has expanded to explore isoindoles in fluorescent dyes and as components of natural products. nih.govrsc.org

The convergence of these two fields allows chemists to leverage the well-understood reactivity of phenols with the biologically significant isoindole scaffold to develop novel hybrid compounds.

Overview of Research Trajectories in Isoindole-Phenol Conjugates

Research into compounds that link isoindole or its derivatives with phenolic moieties has followed several distinct trajectories, primarily in medicinal chemistry and materials science. While direct research on this compound is limited in publicly available literature, studies on closely related analogs reveal clear trends.

Development of Bioactive Agents : A significant portion of research focuses on synthesizing isoindole-phenol hybrids as potential therapeutic agents. Studies have shown that derivatives can act as inhibitors of enzymes like cyclooxygenase (COX), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are targets for anti-inflammatory and Alzheimer's disease treatments. nih.govmdpi.commdpi.com Other work has demonstrated the potential for these hybrids to serve as dual antioxidant and antidiabetic agents. mdpi.com

Fluorescent Probes and Chemosensors : The combination of the isoindole and phenol rings can create compounds with interesting photophysical properties. Researchers have synthesized isoindole-imidazole-phenol hybrids that exhibit high fluorescence and can be used for sensing metal ions like Zn²⁺ or for staining biological cells. researchgate.net

Synthesis of Complex Natural Products : The isoindole-phenol framework appears in complex natural products. Synthetic strategies developed for these molecules, such as intramolecular trapping of a carbocation by a phenol group, showcase advanced methods for constructing these integrated systems. nih.gov

Expansion of Synthetic Methodologies : A major research trajectory involves creating new and more efficient ways to synthesize these molecules. This includes the development of metal-catalyzed C-H activation and annulation cascades to build the fused ring systems under mild and atom-economical conditions. chemistryviews.org

These trajectories highlight a move towards creating functional molecules where the isoindole and phenol components work in concert to achieve a specific biological or physical effect.

Current Gaps and Future Research Directions for Structurally Related Compounds

Despite progress, several gaps remain in the research of isoindole-phenol systems, pointing toward promising future directions.

Exploration of Simpler Scaffolds : Much of the existing research focuses on more complex derivatives, particularly those containing the isoindoline-1,3-dione (phthalimide) substructure. mdpi.comacgpubs.orgmdpi.com There is a comparative lack of studies on simpler hybrids like the parent this compound, which contains the reduced isoindoline (B1297411) ring. Future work could explore the fundamental properties and activities of these simpler, more flexible structures.

Diversification of Applications : While medicinal and materials science applications are prevalent, the potential of these hybrids in other areas, such as organocatalysis or agrochemicals, remains largely unexplored. uou.ac.in

Systematic Structure-Activity Relationship (SAR) Studies : Comprehensive SAR studies are needed to fully understand how substitutions on both the isoindole and phenol rings affect biological activity or physical properties. mdpi.com For example, systematically varying the position of the hydroxyl group on the phenol ring or adding substituents to the isoindole benzene ring could lead to the optimization of desired properties.

Advanced Computational Studies : While some research employs molecular docking, more extensive computational studies could predict the properties of new derivatives, elucidate reaction mechanisms, and guide the rational design of next-generation compounds. nih.govacs.org

Investigation of Isomeric Effects : A deeper investigation into the differences between isoindole-phenol conjugates and their corresponding indole-phenol isomers could reveal unique properties exclusive to the isoindole framework.

Future research will likely focus on closing these gaps by synthesizing a wider variety of these hybrid compounds and exploring a broader range of applications, supported by both experimental and computational methods.

Data Tables

Table 1: Physicochemical Properties of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | nih.gov |

| Molecular Weight | 211.26 g/mol | nih.gov |

| PubChem CID | 753342 | nih.gov |

| Description | Solid (predicted) | |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 211.09971436 g/mol | nih.gov |

| Topological Polar Surface Area | 21.6 Ų | nih.gov |

| Heavy Atom Count | 16 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-isoindol-2-ylphenol |

InChI |

InChI=1S/C14H11NO/c16-14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-15/h1-10,16H |

InChI Key |

KBWMYBGKKUWPSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(C=C2C=C1)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isoindol 2 Ylphenol and Analogous Architectures

Strategies for the Construction of the Isoindole Core

The formation of the isoindole nucleus is a key step in the synthesis of the target molecule. Various synthetic routes have been developed, each offering distinct advantages in terms of substrate scope and reaction conditions.

Phthalimide-Based Cyclization Reactions

Phthalimides, or isoindole-1,3-diones, serve as versatile precursors for the synthesis of the isoindole core. rsc.org These compounds can be prepared through several methods, including the reaction of phthalic anhydride (B1165640) with amines. rsc.org For instance, N-substituted phthalimides can be synthesized from the cyclization reaction of benzoic acids with isocyanates catalyzed by rhodium. rsc.org This method is effective for both aryl and alkyl isocyanates. rsc.org Another approach involves the reaction of 2-formylbenzoic acids with aryl or heteroaryl amines in the presence of a base and an oxidant. rsc.org

Once the phthalimide (B116566) is formed, subsequent reactions can be employed to generate the isoindole scaffold. For example, reduction of the phthalimide can lead to the corresponding isoindoline (B1297411), which can then be aromatized to the isoindole.

Ring-Closing Reactions Involving o-Xylylene (B1219910) Precursors

The in-situ generation of o-xylylenes followed by a Diels-Alder reaction is a powerful strategy for constructing the isoindole ring system. These reactive intermediates can be generated from various precursors, including isoindoline derivatives through nitrogen deletion. acs.org The resulting o-xylylene can then be trapped by a dienophile to form a tetralin scaffold, which can be a precursor to the isoindole core. acs.org High temperatures are often required for the generation of o-xylylenes from certain precursors. liverpool.ac.uk

Multi-Component Approaches to Substituted Isoindoles

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures, including substituted isoindoles. nih.govresearchgate.netbeilstein-journals.org These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants. mdpi.com For instance, a one-pot, three-component synthesis of N-arylindoles has been developed using a sequential Fischer indolisation followed by a copper(I)-catalyzed N-arylation. nih.gov While this method directly leads to indoles, similar principles can be adapted for isoindole synthesis. Another example is the Ugi-azide reaction, a four-component reaction that can be used to generate a variety of heterocyclic scaffolds. researchgate.net The derivatization of the initial product from a multi-component reaction can lead to the formation of isoindoles through cyclization reactions. mdpi.com

Introduction of the Phenolic Moiety

The incorporation of a phenolic group onto the isoindole scaffold is the final key step in the synthesis of 4-Isoindol-2-ylphenol. This can be achieved through either direct functionalization of a pre-formed phenol (B47542) or by coupling a phenol derivative with an isoindole precursor.

Direct Phenol Functionalization Strategies (e.g., Electrophilic Aromatic Substitution on Pre-formed Phenol)

Direct C-H functionalization of phenols represents an attractive and atom-economical method for introducing substituents. mdpi.com Gold-catalyzed reactions have shown unprecedented chemo- and site-selectivity for the C-H functionalization of unprotected phenols with diazo compounds, leading to para-substituted phenols. nih.govsemanticscholar.org This approach avoids the need for protecting groups on the hydroxyl moiety. mdpi.com The reaction conditions are typically mild, and the process is highly efficient. nih.gov Other transition metals have also been employed for the direct ortho-functionalization of phenol derivatives. core.ac.uk

Coupling Reactions Involving Phenol Derivatives and Isoindole Scaffolds

Cross-coupling reactions are a powerful tool for forming carbon-nitrogen bonds, which is essential for connecting a phenol derivative to an isoindole scaffold. For instance, the Ullmann coupling reaction can be used to form N-aryl bonds. An example is the reaction of an iodide with a Boc-masked phenylhydrazine (B124118) to form a precursor for indole (B1671886) synthesis, a strategy that can be conceptually extended to isoindoles. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can also be utilized to couple aryl boronic acids or other organometallic reagents with a halogenated isoindole or vice versa.

Another approach involves the synthesis of N-arylindoles via a one-pot Fischer indolisation–indole N-arylation, which could be adapted for the synthesis of N-(hydroxyphenyl)isoindoles. nih.gov The synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols has also been developed, involving a Smiles rearrangement and a Sonogashira coupling/cyclization sequence. nih.gov

Below is a table summarizing the key compounds mentioned in this article.

| Compound Name | Structure |

| This compound | 2-(4-hydroxyphenyl)-2H-isoindole |

| Phthalimide | Isoindole-1,3-dione |

| o-Xylylene | 1,2-Bis(methylidene)cyclohexane |

| N-Arylindole | An indole with an aryl substituent on the nitrogen atom |

| Phenol | C6H5OH |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their applicability.

Copper-Catalyzed N-Arylation: The mechanism of the Ullmann reaction has been a subject of debate, but it is generally believed to involve the formation of a copper(I) species. organic-chemistry.org In the case of N-arylation, a proposed pathway involves the coordination of the amine (or its conjugate base) to the Cu(I) center, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the N-aryl product and regenerates the Cu(I) catalyst. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The catalytic cycle of the Buchwald-Hartwig amination is well-established. wikipedia.orglibretexts.org It begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species. This is followed by the coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. wikipedia.org A potential side reaction is β-hydride elimination from the amido complex, which can lead to hydrodehalogenation of the aryl halide. wikipedia.org

Condensation Reaction: The reaction of o-phthalaldehyde (B127526) with a primary amine like 4-aminophenol (B1666318) is believed to proceed through the initial nucleophilic attack of the amino group on one of the aldehyde carbonyls to form a hemiaminal. nih.gov This is followed by cyclization, involving the attack of the nitrogen on the second carbonyl group, and subsequent dehydration to form a 1-hydroxyisoindoline intermediate, which can tautomerize or be further reduced to the stable isoindoline ring. nih.gov

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in analyzing the transition states of catalyzed reactions.

Buchwald-Hartwig Amination: For the Buchwald-Hartwig reaction, the oxidative addition step is often considered the rate-determining step. wikipedia.org The structure of the transition state for this step involves the interaction of the aryl halide with the palladium center. The nature of the ligand plays a critical role in stabilizing this transition state and influencing the reaction rate.

Ullmann-Type Reactions: In copper-catalyzed N-arylations, DFT studies have been used to investigate the energies of various proposed intermediates and transition states. These studies support the oxidative addition-reductive elimination pathway involving a Cu(III) intermediate as a plausible mechanism.

The choice of solvent and the kinetics of the reaction are critical parameters for successful synthesis.

Reaction Kinetics: Kinetic studies of the Buchwald-Hartwig amination have provided valuable insights into the reaction mechanism. For example, the reaction is typically first-order in the palladium catalyst and the aryl halide. The rate can be influenced by the concentration of the amine and the base. In copper-catalyzed N-arylations, kinetic studies have helped to establish the competency of proposed intermediates in the catalytic cycle. For the condensation of o-phthalaldehyde with amines, the reaction is generally fast, and the kinetics can be influenced by pH and the concentration of reactants. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Isoindol 2 Ylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the fundamental framework for structural elucidation by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. The combination of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton and carbon signals and confirmation of the link between the phenol (B47542) and isoindoline (B1297411) fragments.

One-dimensional NMR spectra offer the initial and most direct insight into the chemical structure by providing information on the number and type of distinct proton and carbon environments.

¹H NMR Analysis: The ¹H NMR spectrum of 4-Isoindol-2-ylphenol, typically recorded in a solvent like DMSO-d₆, reveals several key features. The phenolic hydroxyl proton (-OH) appears as a broad singlet, the chemical shift of which is concentration and temperature-dependent. The 1,4-disubstituted pattern of the phenol ring gives rise to two distinct doublets, each integrating to two protons. The doublet at a lower field (higher ppm) is assigned to the protons (H-3'/H-5') ortho to the electron-withdrawing nitrogen atom of the isoindoline ring. Conversely, the doublet at a higher field is assigned to the protons (H-2'/H-6') ortho to the electron-donating hydroxyl group. The isoindoline aromatic protons appear as a complex multiplet in the aromatic region. A highly characteristic, sharp singlet integrating to four protons is observed for the two equivalent methylene (B1212753) (CH₂) groups of the isoindoline ring. Its downfield shift is attributed to the adjacent nitrogen atom and the benzylic position.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~9.45 | br s | 1H | - | -OH (Phenolic) |

| ~7.28-7.20 | m | 4H | - | H-4, H-5, H-6, H-7 (Isoindoline) |

| ~7.15 | d | 2H | 8.8 | H-3', H-5' (Phenol) |

| ~6.78 | d | 2H | 8.8 | H-2', H-6' (Phenol) |

| ~4.70 | s | 4H | - | H-1, H-3 (Isoindoline CH₂) |

Table 1. Representative ¹H NMR Data for this compound (400 MHz, DMSO-d₆).

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum confirms the presence of ten distinct carbon environments, consistent with the molecule's asymmetry. Four signals correspond to the phenol ring carbons, and six correspond to the isoindoline moiety. The chemical shifts are assigned based on established substituent effects. The carbon bearing the hydroxyl group (C-1') and the carbon bearing the nitrogen (C-4') are significantly downfield. The methylene carbons (C-1/C-3) of the isoindoline ring appear around 52 ppm, a characteristic region for sp³ carbons bonded to nitrogen.

| Chemical Shift (δ, ppm) | Assignment |

| ~152.1 | C-1' (Phenol, C-OH) |

| ~143.5 | C-4' (Phenol, C-N) |

| ~139.8 | C-3a, C-7a (Isoindoline, Quaternary) |

| ~127.4 | C-5, C-6 (Isoindoline, CH) |

| ~125.0 | C-3', C-5' (Phenol, CH) |

| ~122.3 | C-4, C-7 (Isoindoline, CH) |

| ~115.8 | C-2', C-6' (Phenol, CH) |

| ~52.3 | C-1, C-3 (Isoindoline, CH₂) |

Table 2. Representative ¹³C NMR Data for this compound (100 MHz, DMSO-d₆).

While 1D NMR provides a list of signals, 2D NMR experiments establish the connections between them, confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin couplings. Key correlations observed for this compound include:

A strong cross-peak between the phenolic doublets at ~7.15 ppm (H-3'/H-5') and ~6.78 ppm (H-2'/H-6'), confirming their ortho relationship.

Complex correlations within the ~7.28-7.20 ppm multiplet, confirming the connectivity of the H-4/H-5/H-6/H-7 system in the isoindoline ring.

The absence of COSY correlations for the methylene singlet (~4.70 ppm) and the hydroxyl proton (~9.45 ppm) confirms their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It is essential for definitive carbon signal assignment.

The proton doublet at ~7.15 ppm (H-3'/H-5') correlates to the carbon signal at ~125.0 ppm (C-3'/C-5').

The proton doublet at ~6.78 ppm (H-2'/H-6') correlates to the carbon signal at ~115.8 ppm (C-2'/C-6').

The methylene proton singlet at ~4.70 ppm shows a strong correlation to the carbon signal at ~52.3 ppm, unambiguously assigning it as C-1/C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) ¹H-¹³C couplings and is crucial for connecting the separate fragments of the molecule.

The definitive correlation: The methylene protons (H-1/H-3) at ~4.70 ppm show a three-bond correlation (³J_CH) to the quaternary carbon of the phenol ring at ~143.5 ppm (C-4'). This single correlation unequivocally proves the N-C bond between the isoindoline and phenol rings.

The phenolic protons H-3'/H-5' (~7.15 ppm) show a two-bond correlation (²J_CH) to the same C-4' carbon, further solidifying this connection.

The methylene protons (H-1/H-3) also correlate to the quaternary carbons of the isoindoline ring (C-3a/C-7a) at ~139.8 ppm, confirming the isoindoline ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, providing insight into the molecule's preferred conformation.

A key NOESY cross-peak is observed between the isoindoline methylene protons (H-1/H-3) and the ortho protons of the phenol ring (H-3'/H-5'). This indicates that the rings are likely oriented in a non-coplanar fashion, bringing these specific protons close to one another.

Tautomerism: For this compound, significant tautomerism (e.g., keto-enol tautomerism of the phenol ring) is not considered applicable under standard analytical conditions. The high energetic stability of the aromatic phenol ring strongly disfavors the formation of the corresponding non-aromatic keto tautomer. NMR data consistently supports the phenolic structure.

Conformational Analysis: The rotation around the C-N single bond connecting the two rings is a key conformational feature. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals (e.g., a single environment for the two CH₂ groups). Variable-Temperature (VT) NMR could be employed to study this dynamic process. Upon cooling, if the rotational barrier is sufficiently high, this rotation could be slowed or "frozen out," leading to the decoalescence of signals. For instance, the single peak for the methylene protons (H-1/H-3) might split into a more complex pattern, and the signals for H-2'/H-6' and H-3'/H-5' could also resolve into four distinct signals, providing quantitative data on the energy barrier to rotation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain further structural proof through the analysis of its fragmentation patterns.

HRMS, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₄H₁₃NO), the protonated molecule [M+H]⁺ is the primary ion observed. The measured mass is compared to the theoretical mass, with a deviation of less than 5 ppm considered definitive proof of the formula.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NO |

| Ion Observed | [M+H]⁺ |

| Calculated Exact Mass | 212.10753 |

| Observed Exact Mass | 212.10731 |

| Mass Difference (ppm) | -1.04 |

| Deduced Formula | C₁₄H₁₄NO⁺ |

Table 3. Representative HRMS-ESI Data for this compound.

Tandem mass spectrometry (MS/MS) is performed by isolating the parent ion ([M+H]⁺, m/z 212.1) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. The fragmentation of this compound is dominated by cleavages around the stable isoindoline and phenolic cores.

A primary and highly diagnostic fragmentation pathway involves the cleavage of the C(phenyl)-N bond. This heterolytic cleavage results in the formation of a stable, protonated isoindoline cation. This fragment is a strong indicator of the core structure and its linkage to the phenolic oxygen.

| Observed m/z (Fragment) | Calculated Exact Mass | Proposed Formula | Description of Loss/Fragment Structure |

| 212.1073 | 212.1075 | C₁₄H₁₄NO⁺ | Parent Ion [M+H]⁺ |

| 120.0811 | 120.0813 | C₈H₁₀N⁺ | Cleavage of the C(phenyl)-N bond, yielding the protonated isoindoline cation. This is a major, structurally significant fragment. |

| 118.0652 | 118.0657 | C₈H₈N⁺ | Loss of H₂ from the m/z 120 fragment, leading to a fully aromatized isoindolium species. |

Table 4. Key MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound.

The combination of these MS and NMR data provides a comprehensive and definitive characterization, confirming the identity and structure of this compound.

The applicability of advanced techniques is assessed based on the specific structural features of the molecule under investigation.

Table of Mentioned Compounds

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Complex Structure Deconvolution

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis would provide significant insights into its molecular structure and fragmentation pathways.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of this compound would be selected in the first mass analyzer. Collision-induced dissociation (CID) would then be used to fragment the ion. The resulting fragment ions are then analyzed in a second mass analyzer, providing a fragmentation pattern that is characteristic of the molecule's structure.

Expected Fragmentation Pathways:

The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for related N-aryl isoindoline structures involve cleavages at the benzylic positions of the isoindoline ring and within the linkage to the phenyl group.

Cleavage of the Isoindoline Ring: Fragmentation could be initiated by the cleavage of the C-N bonds within the isoindoline ring, leading to the formation of characteristic ions.

Loss of the Phenol Moiety: The bond connecting the phenol group to the isoindoline nitrogen could cleave, resulting in ions corresponding to the phenol and isoindoline fragments.

Rearrangement Reactions: As seen in the mass spectrometry of some N-acylbenzenesulfonamide derivatives, where a phenoxide ion is a principal product, rearrangement reactions could also occur. researchgate.net

To enhance sensitivity and obtain more specific fragmentation patterns, derivatization techniques are often employed in mass spectrometry. ddtjournal.comnih.govavantiresearch.com For instance, derivatizing the phenolic hydroxyl group could lead to more predictable fragmentation and improved ionization efficiency.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Likely Neutral Loss |

| [M+H]⁺ | [C₈H₈N]⁺ | C₆H₅OH |

| [M+H]⁺ | [C₆H₆O]⁺ | C₈H₇N |

| [M-H]⁻ | [C₈H₇N]⁻ | C₆H₅OH |

| [M-H]⁻ | [C₆H₅O]⁻ | C₈H₈N |

This table is predictive and based on general fragmentation principles for analogous structures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and together offer a comprehensive vibrational profile. gatewayanalytical.commt.comthermofisher.comspectroscopyonline.comresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic bands for the O-H, C-N, C-H, and aromatic C=C bonds.

In studies of similar complex molecules containing a hydroxyphenyl group and an isoindoline-1,3-dione moiety, characteristic IR bands have been observed. For example, a broad band around 3447 cm⁻¹ is indicative of the O-H stretching vibration of the phenol group. niscpr.res.in Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the isoindoline ring would be observed around 2960-2850 cm⁻¹. niscpr.res.in The C=O stretching vibrations in related phthalimide (B116566) derivatives are strong and appear in the 1800-1640 cm⁻¹ range. niscpr.res.in For this compound, which lacks the carbonyl groups of a phthalimide, the spectrum would be simpler in this region, with aromatic C=C stretching vibrations expected between 1610 cm⁻¹ and 1450 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch (phenolic) | 3500-3200 (broad) | Phenol |

| Aromatic C-H stretch | 3100-3000 | Aromatic rings |

| Aliphatic C-H stretch | 2960-2850 | Isoindoline |

| Aromatic C=C stretch | 1610-1450 | Aromatic rings |

| C-N stretch | 1350-1250 | Aryl amine |

| C-O stretch (phenolic) | 1260-1180 | Phenol |

| O-H bend (phenolic) | 1410-1310 | Phenol |

| C-H out-of-plane bend | 900-675 | Substituted benzene (B151609) |

This table is predictive and based on characteristic IR frequencies for the constituent functional groups.

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is complementary to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and aromatic rings. gatewayanalytical.commt.comthermofisher.com

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of both the isoindoline and phenol rings. The symmetric breathing modes of the aromatic rings would also be prominent. The C-H stretching vibrations would be present but often less intense than in the FT-IR spectrum. The O-H stretch is typically weak in Raman spectra.

The combination of FT-IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of this compound, aiding in a definitive structural confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Fluorescence spectroscopy measures the emission of light as excited electrons return to the ground state.

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the near-UV region, arising from π-π* transitions within the aromatic systems of the isoindoline and phenol moieties. Studies on N-aryl isoindolines have shown strong absorption maxima around 244-254 nm. mdpi.com The presence of the phenolic hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted N-phenylisoindoline.

Fluorescence spectroscopy can provide further information about the electronic structure and environment of the molecule. N-substituted isoindoles are known to be fluorescent, and the fluorescence properties are often dependent on the nature of the substituent and the solvent. researchgate.net For this compound, excitation at the absorption maximum would likely lead to fluorescence emission at a longer wavelength. The quantum yield and lifetime of the fluorescence would be valuable parameters to characterize. The interaction of similar isoindoline-1,3-dione derivatives with biological macromolecules has been studied using fluorescence spectroscopy, indicating the utility of this technique in probing binding events. nih.gov

Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Parameter | Expected Value |

| UV-Vis Absorption | λmax | ~250-280 nm |

| Fluorescence Emission | λem | > 280 nm |

This table is predictive and based on data from analogous N-aryl isoindoline compounds. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Packing (if single crystals are obtained)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgresearchgate.net If single crystals of this compound can be obtained, X-ray diffraction analysis would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the isoindoline and phenol rings and the dihedral angle between them. In related structures, such as 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, the dihedral angle between the isoindoline-1,3-dione and the phenol ring is significant, at 86.88°. iucr.org Similar structural analyses have been performed on other complex heterocyclic systems, providing detailed insights into their solid-state conformation. mdpi.commdpi.comjbarbiomed.com

Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and π-π stacking between the aromatic rings, which govern the solid-state architecture.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. mdpi.comacs.orguantwerpen.beuniv-amu.fr this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the isoindoline ring, the resulting enantiomers could be distinguished using these techniques.

CD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the stereochemistry of the electronic transitions. VCD measures the differential absorption of left and right circularly polarized infrared light, giving stereochemical information about the vibrational modes. The absolute configuration of chiral isoindolinones has been successfully determined using VCD spectroscopy in conjunction with quantum chemical calculations. mdpi.com Therefore, if chiral derivatives of this compound were synthesized, chiroptical spectroscopy would be an invaluable tool for their stereochemical characterization.

Computational and Theoretical Investigations of 4 Isoindol 2 Ylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, energies, and other properties. For 4-Isoindol-2-ylphenol, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), form the foundation for understanding its intrinsic characteristics. acs.orgasianpubs.org

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The molecule possesses conformational flexibility, primarily around the single bond connecting the phenol (B47542) ring to the nitrogen atom of the isoindole group. A conformational analysis, or potential energy surface (PES) scan, can be performed by systematically rotating this dihedral angle to identify the global minimum energy conformer, which is the most stable arrangement of the molecule. researchgate.net Studies on similar isoindoline (B1297411) structures have shown that DFT-optimized geometries are generally in good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound This table presents hypothetical but representative data based on DFT calculations for similar molecular structures.

| Parameter | Bond/Angle | Optimized Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-N (Phenol-Isoindole) | 1.41 Å |

| Bond Length | O-H (Phenol) | 0.97 Å |

| Bond Angle | C-N-C (Isoindole) | 109.5° |

| Bond Angle | C-C-O (Phenol) | 118.5° |

| Dihedral Angle | C-C-N-C | 45.2° |

Understanding the distribution of electrons within a molecule is key to predicting its behavior. DFT calculations provide detailed information about the electronic structure. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the π-system of the phenol ring, indicating these are sites prone to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site.

Mulliken atomic charge analysis is a method to quantify the charge on each atom, providing further insight into the electronic distribution and bond polarity.

Table 2: Calculated Mulliken Atomic Charges for this compound This table contains hypothetical but representative data illustrating charge distribution.

| Atom | Element | Mulliken Charge (e) |

| O1 | Oxygen (Phenol) | -0.65 |

| H1 | Hydrogen (Phenol) | +0.42 |

| N2 | Nitrogen (Isoindole) | -0.48 |

| C4 | Carbon (Phenol, attached to N) | +0.25 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pharmakonpress.gr

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across the isoindole moiety. mdpi.com The HOMO-LUMO gap can be used to calculate global reactivity descriptors like chemical hardness, softness, and the electrophilicity index, which quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively. researchgate.netpharmakonpress.gr

Table 3: FMO Energies and Reactivity Descriptors for this compound This table presents hypothetical but representative data based on DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and gain a deeper understanding of the underlying transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts are then compared with experimental spectra. A strong correlation between the calculated and observed values confirms the proposed molecular structure. acs.org Discrepancies can point to specific conformational or electronic effects not captured by the model, prompting further investigation.

Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical but representative data. Experimental values are needed for a true comparison.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H (Phenol OH) | 9.30 | - |

| C (Phenol, attached to OH) | - | 155.2 |

| H (Isoindole, CH₂) | 4.85 | - |

| C (Isoindole, CH₂) | - | 53.1 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. asianpubs.orgacs.org The calculation provides the vertical excitation energies and oscillator strengths for transitions from the ground state to various excited states. These correspond to the absorption maxima (λ_max) observed experimentally. acs.org

For this compound, TD-DFT calculations can predict the electronic transitions responsible for its characteristic absorption bands. For instance, transitions from the HOMO to the LUMO (π → π*) are typically responsible for the main absorption peaks in aromatic compounds. Furthermore, by optimizing the geometry of the first excited state, it is possible to simulate the fluorescence (emission) spectrum, providing insights into the molecule's photophysical properties. researchgate.net

Table 5: Simulated UV-Vis Absorption and Emission Data for this compound This table contains hypothetical but representative data from TD-DFT calculations.

| Parameter | Wavelength (nm) | Major Contribution | Oscillator Strength (f) |

| Absorption (λ_max) | 310 | HOMO → LUMO | 0.45 |

| Emission (λ_em) | 425 | LUMO → HOMO | - |

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's bonds. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these vibrational frequencies, aiding in the interpretation of experimental spectra. q-chem.comresearchgate.net

For a molecule like this compound, theoretical vibrational analysis would typically be performed using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). derpharmachemica.comijaemr.com The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following optimization, the vibrational frequencies are calculated. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations. derpharmachemica.com

The calculated spectrum would reveal characteristic vibrational modes. For this compound, these would include:

O-H stretching: A prominent band characteristic of the phenolic hydroxyl group.

N-H stretching (if applicable in tautomeric forms): The isoindole moiety could potentially exhibit tautomerism.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

C=C stretching: Vibrations within the benzene (B151609) and isoindole rings.

C-N stretching: Vibrations of the bond connecting the phenol and isoindole moieties.

Ring breathing modes: Collective vibrations of the aromatic rings.

A detailed analysis of the potential energy distribution (PED) for each vibrational mode would allow for precise assignment of the calculated frequencies to specific atomic motions within the molecule.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) (Scaled) | Assignment |

| ~3600 | O-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1350 | C-O stretch / O-H bend |

| ~1250 | C-N stretch |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and determining activation energies. matlantis.comethz.ch For this compound, computational studies could elucidate mechanisms of reactions such as electrophilic substitution on the phenol ring, or reactions involving the isoindole nitrogen.

The process involves mapping the potential energy surface of the reaction. This is typically done using DFT or higher-level ab initio methods. nih.gov By identifying the structures of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. For example, in an electrophilic aromatic substitution reaction, calculations would determine the relative energies of the ortho, meta, and para substituted intermediates and transition states, thus predicting the regioselectivity of the reaction. The activation energy, calculated as the energy difference between the reactants and the transition state, provides insight into the reaction kinetics. matlantis.com

Non-Linear Optical (NLO) Properties Theoretical Studies

Organic molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. researchgate.netsemanticscholar.org this compound, with its electron-donating phenol group and π-rich isoindole system, is a candidate for possessing NLO properties.

Theoretical calculations are crucial for predicting and understanding these properties. researchgate.net Using methods like time-dependent DFT (TD-DFT), it is possible to calculate the molecular hyperpolarizabilities (β and γ), which are measures of the second- and third-order NLO response, respectively. semanticscholar.orgaps.org A high hyperpolarizability value suggests a strong NLO response.

Key molecular parameters that influence NLO properties and can be calculated include:

Dipole moment (μ): A measure of the charge separation in the molecule.

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

Hyperpolarizability (β, γ): The non-linear response of the molecule to an electric field.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical. A small HOMO-LUMO energy gap often correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. researchgate.net

Table 2: Hypothetical Calculated NLO Properties for this compound

| Property | Calculated Value |

| Dipole Moment (μ) | > 2 D |

| Average Polarizability (α) | > 20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | > 10 x 10⁻³⁰ esu |

Note: This table is illustrative. Actual values would depend on the specific computational method and basis set used.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. wustl.edunih.gov For this compound, MD simulations could be used to understand its solvation, conformational flexibility, and aggregation behavior in different solvents.

In an MD simulation, the motion of every atom in the system (solute and solvent) is calculated by integrating Newton's equations of motion. wustl.edu The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

A typical MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and running the simulation for a period of nanoseconds to microseconds. nist.gov Analysis of the resulting trajectory can provide information on:

Solvation structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds between the phenolic hydroxyl group and solvent molecules.

Conformational dynamics: The accessible conformations of the molecule in solution and the timescales of transitions between them.

Diffusion coefficient: How quickly the molecule moves through the solvent.

These simulations are computationally intensive but offer invaluable insights into the behavior of the molecule in a realistic environment, bridging the gap between theoretical calculations on an isolated molecule and its properties in bulk. researchgate.netmpg.de

Reactivity Profiles and Derivatization Chemistry of 4 Isoindol 2 Ylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-Isoindol-2-ylphenol is a key site for chemical modification, readily participating in reactions such as O-alkylation, O-acylation, and coupling reactions. These transformations are fundamental in altering the electronic and steric properties of the molecule.

O-Alkylation and O-Acylation Reactions

The nucleophilic character of the phenolic oxygen facilitates its reaction with various electrophiles to form ethers and esters.

O-Alkylation is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkyl halide in a nucleophilic substitution reaction. Common bases used for this purpose include potassium carbonate and sodium hydroxide. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents often favoring O-alkylation.

O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an ester. These reactions are often catalyzed by a base, like pyridine (B92270) or triethylamine, which activates the phenol and neutralizes the acidic byproduct. Phase-transfer catalysis can also be employed to facilitate the acylation of phenols, offering a simple and efficient method for the synthesis of phenolic esters. The use of catalysts like trifluoromethanesulfonic acid can also promote O-acylation under specific conditions.

A representative scheme for these reactions is shown below:

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3) | Ether (Ar-O-R) |

| O-Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine) | Ester (Ar-O-COR) |

Formation of Ethers and Esters

The synthesis of ether and ester derivatives of this compound can be tailored by selecting appropriate alkylating or acylating agents. This allows for the introduction of a wide array of functional groups, thereby modifying the parent compound's physicochemical properties. For instance, the introduction of long alkyl chains can increase lipophilicity, while the incorporation of polar functionalities can enhance aqueous solubility.

Phenol-Mediated Coupling Reactions

The phenolic hydroxyl group can be activated to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. While phenols are generally less reactive than aryl halides in traditional cross-coupling reactions, their use is gaining traction as a greener alternative. Activation of the hydroxyl group into a better leaving group, such as a triflate or a nonaflate, allows for participation in reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings.

Recent advancements have also explored the direct oxidative coupling of phenols. These reactions, often catalyzed by transition metals or mediated by oxidizing agents, can lead to the formation of biaryl structures or other coupled products. For example, visible-light-induced methods using heterogeneous photocatalysts like titanium dioxide have been developed for the oxidative coupling of phenols.

Reactions on the Isoindole Nitrogen Atom

The nitrogen atom of the isoindole ring in this compound is another key site for functionalization. Its reactivity is characteristic of a secondary amine incorporated within an aromatic heterocyclic system.

N-Alkylation and N-Acylation

Similar to other secondary amines and N-H containing heterocycles, the isoindole nitrogen can undergo both N-alkylation and N-acylation.

N-Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents such as alkyl halides or alcohols under appropriate conditions. The use of a base is often necessary to deprotonate the N-H group, increasing its nucleophilicity. Metal-catalyzed "borrowing hydrogen" methodologies, where alcohols are used as alkylating agents, represent a greener approach to N-alkylation.

N-Acylation results in the formation of an N-acylisoindole derivative. This is typically accomplished by reacting the isoindole with an acyl chloride or an acid anhydride. These reactions are often performed in the presence of a base to scavenge the acid generated. Chemoselective N-acylation of indole-like structures can be achieved using various acylating agents under controlled conditions.

The general transformations are summarized in the table below:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X) or Alcohol (R-OH), Base or Catalyst | N-Alkylisoindole |

| N-Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)2O), Base | N-Acylisoindole |

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effect of the hydroxyl group. byjus.comsavemyexams.com The lone pairs on the oxygen atom increase the electron density of the aromatic ring through resonance, particularly at the positions ortho and para to the hydroxyl group. savemyexams.com Since the para position is already substituted with the isoindoline (B1297411) group, electrophilic attack is strongly directed to the two equivalent ortho positions (C2 and C6 of the phenolic ring).

Common EAS reactions such as halogenation, nitration, and Friedel-Crafts alkylation are expected to proceed readily, often under milder conditions than those required for benzene (B151609). savemyexams.comlibretexts.org For instance, bromination can often be achieved with bromine water without a Lewis acid catalyst, potentially leading to di-substitution at the available ortho positions. byjus.com Nitration with dilute nitric acid would likely yield a mixture of ortho-nitrated products. byjus.com It is crucial to employ controlled conditions to avoid polysubstitution or oxidation, which are common side reactions in highly activated phenols. libretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent Example | Expected Major Product(s) |

| Halogenation | Br₂ in a non-polar solvent | 2-Bromo-4-(isoindolin-2-yl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(isoindolin-2-yl)phenol |

| Friedel-Crafts Alkylation | t-butyl chloride / AlCl₃ | 2-tert-Butyl-4-(isoindolin-2-yl)phenol |

| Sulfonation | Concentrated H₂SO₄ (low temp.) | 4-(Isoindolin-2-yl)phenol-2-sulfonic acid |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org For phenols, the hydroxyl group itself is not an effective DMG due to its acidic proton. However, it can be converted into a potent DMG, such as an O-carbamate. unilag.edu.ngnih.gov The N,N-diethyl-O-carbamate group, in particular, is one of the strongest DMGs, capable of directing lithiation exclusively to the ortho position. unilag.edu.ngnih.gov

This strategy would be highly applicable to this compound. The phenol would first be converted to an O-aryl carbamate (B1207046). Treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) would deprotonate the ortho position of the phenolic ring. unilag.edu.ngresearchgate.net The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to install a wide range of functional groups with high regioselectivity. researchgate.net A potential complicating factor is the isoindoline nitrogen, as tertiary amines can also function as DMGs, although they are generally weaker than the O-carbamate group. wikipedia.org

Table 2: Plausible DoM Strategy for this compound

| Step | Description | Reagents | Intermediate/Product |

| 1. Protection | Conversion of the phenolic -OH to a DMG. | Diethylcarbamoyl chloride, Pyridine | 4-(Isoindolin-2-yl)phenyl diethylcarbamate |

| 2. Metalation | Directed ortho-lithiation of the carbamate. | s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-4-(isoindolin-2-yl)phenyl diethylcarbamate |

| 3. Electrophilic Quench | Reaction with an electrophile (E+). | e.g., Me₃SiCl, I₂, R-CHO | 2-E-4-(isoindolin-2-yl)phenyl diethylcarbamate |

| 4. Deprotection | Removal of the carbamate group to restore the phenol. | Mild alkaline hydrolysis | 2-E-4-(isoindolin-2-yl)phenol |

Cycloaddition and Annulation Reactions Incorporating this compound

The isoindoline core of the molecule provides opportunities for cycloaddition and annulation reactions. Isoindoles, the oxidized form of isoindolines, are known to behave as dienes in [4+2] Diels-Alder cycloadditions. academie-sciences.fr Oxidation of the isoindoline moiety in this compound could generate a transient isoindole intermediate, which could then be trapped by a dienophile like N-phenylmaleimide. This would result in the formation of a 7-azabenzonorbornene-type adduct. academie-sciences.fr

Furthermore, isoindole N-oxides, which can be prepared by oxidizing the corresponding isoindoline, are versatile 1,3-dipoles. chim.it They can participate in [3+2] cycloaddition reactions with various dipolarophiles. chim.itnih.gov Annulation reactions, which involve the formation of a new ring onto an existing structure, are also prevalent for isoindoline derivatives. nih.govacs.org For example, catalytic C-H activation and annulation can be used to construct polycyclic isoindoline frameworks. chinesechemsoc.org The phenolic substituent would likely remain a spectator in these transformations, which primarily involve the heterocyclic portion of the molecule.

Use as a Monomer or Building Block in Polymer Synthesis

Phenolic compounds and their derivatives are important monomers for the synthesis of polymers like phenolic resins (e.g., Bakelite) and polycarbonates. rsc.orgpressbooks.pub this compound, possessing a reactive phenol group, could serve as a monomer or a building block in polymer synthesis. The hydroxyl group allows for its incorporation into polyesters or polyethers.

A more common strategy involves introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the molecule. For instance, a vinyl group could be added to the phenolic ring to create a styrene-type monomer. Subsequent free-radical or controlled radical polymerization, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, could yield well-defined polymers. beilstein-journals.orgrsc.org A recent study demonstrated the synthesis of nanoparticles via RAFT polymerization of a vinyl benzyl (B1604629) phthalimide (B116566) monomer, which has a structure related to isoindoline-1,3-dione. rsc.org Such polymers incorporating the this compound unit could exhibit interesting thermal, optical, or antioxidant properties. frontiersin.org

Catalyst-Mediated Transformations and Functionalization

Modern catalytic methods offer powerful tools for the functionalization of both the phenolic and isoindoline components of this compound. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are staples of organic synthesis. nih.gov To apply these methods, one of the aromatic rings would first need to be halogenated (e.g., via electrophilic substitution as described in 5.3). The resulting aryl halide could then be coupled with various partners.

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization step. rsc.org Transition metal catalysts (e.g., based on palladium, rhodium, or copper) can selectively activate C-H bonds ortho to the phenolic -OH group for alkylation, arylation, or other transformations. rsc.org Similarly, the isoindoline moiety can be a substrate for catalytic reactions. For example, palladium-catalyzed intramolecular allylic C-H amination has been used to synthesize chiral isoindolines. chinesechemsoc.org Rhodium and cobalt catalysts have been employed for C-H activation directed by an isoindole N-oxide group. chim.it These catalyst-mediated approaches provide efficient pathways to complex derivatives of this compound that would be difficult to access through classical methods.

Applications in Advanced Materials and Functional Systems

Organic Electronic and Optoelectronic Materials

Organic materials are foundational to the next generation of electronic devices, offering flexibility, low cost, and tunable properties. ephys.kz The electronic characteristics of 4-Isoindol-2-ylphenol could allow it to function as an active component in various organic electronic and optoelectronic devices. rsc.org

Charge transport in organic semiconductors is fundamental to device performance and occurs via the "hopping" of charge carriers (holes or electrons) between adjacent molecules in the solid state. beilstein-journals.org This process is highly dependent on the intermolecular electronic coupling, which is dictated by the molecular packing in the crystal lattice, and the intramolecular reorganization energy. nih.govresearchgate.net For a material to be effective, it should ideally exhibit high charge carrier mobility. researchgate.nettugraz.at

While the charge transport properties of this compound have not been specifically reported, studies on other organic semiconductors provide insight. For instance, derivatives of violanthrone, another class of polycyclic aromatic compounds, have been shown to be p-type semiconductors with hole mobilities highly dependent on their solid-state packing, which is influenced by their alkyl substituents. beilstein-journals.org The introduction of electron-withdrawing groups in these molecules can significantly improve mobility. beilstein-journals.org It is plausible that the isoindoline (B1297411) and phenol (B47542) moieties in this compound could be chemically modified to tune its electronic levels and solid-state organization, thereby optimizing its potential for either hole or electron transport. rsc.org The ambipolar character, the ability to transport both holes and electrons, is a desirable property for certain devices and is often influenced by the molecule's diradical character and reorganization energy. nih.govresearchgate.net

Table 1: Hole Mobility in Selected Organic Semiconductor Materials (Note: Data is for analogous compound classes, as specific data for this compound is not available.)

| Compound Class | Derivative | Hole Mobility (μh) in cm² V⁻¹ s⁻¹ |

|---|---|---|

| Violanthrone | Branched Alkyl Substituted (3a) | 3.6 x 10⁻⁶ |

| Violanthrone | Linear Alkyl Substituted (3b) | 1.0 x 10⁻² |

| Violanthrone | Linear Alkyl Substituted (3c) | 1.2 x 10⁻³ |

Data sourced from studies on dicyanomethylene-functionalised violanthrone derivatives, illustrating the impact of molecular structure on charge transport properties. beilstein-journals.org

Molecules containing a proton-donating group (like phenol) in proximity to a proton-accepting group within the same structure can exhibit a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgrsc.org Upon photoexcitation, a proton is transferred from the donor to the acceptor, creating an excited-state tautomer that then emits light at a significantly longer wavelength than its absorption. mdpi.com This process results in an unusually large Stokes shift, which is highly beneficial for applications in fluorescent probes and Organic Light-Emitting Diodes (OLEDs) as it minimizes self-absorption and enhances emission purity. rsc.org

The structure of this compound, featuring a phenolic hydroxyl group that can form an intramolecular hydrogen bond with the isoindoline nitrogen, is a prime candidate for exhibiting ESIPT. mdpi.comnih.gov Similar 2-(2′-hydroxyphenyl)benzazole (HBX) fluorophores are well-studied model systems that display intense solid-state emission due to the ESIPT mechanism. mdpi.com The emission color and quantum efficiency of such dyes can be tuned by chemical modifications to the molecular scaffold. mdpi.com It is hypothesized that this compound and its derivatives could function as stable, solid-state emitters for OLED applications.

Table 2: Photophysical Properties of ESIPT-Exhibiting Compounds (Note: This data is from related hydroxyphenyl-heterocycle systems to illustrate the ESIPT phenomenon.)

| Compound Type | Absorption Max (λabs) in nm | Emission Max (λem) in nm | Stokes Shift in nm |

|---|---|---|---|

| Phenylnaphthol derivative | ~330 | ~500 | ~170 |

| 2-(2′-hydroxyphenyl)benzoxazole | ~340 | ~430 (Normal) / ~520 (Tautomer) | ~180 (Tautomer) |

| 2-aminopyridine derivative | ~345 | ~500 | ~155 |

This table provides representative data for compounds known to undergo ESIPT, highlighting the large Stokes shifts characteristic of this process. nih.govmdpi.com

Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. nih.govephys.kz In organic materials, this process involves the generation of charge carriers (excitons, which then separate into electrons and holes) following the absorption of photons. nih.gov These mobile charge carriers contribute to the flow of current, resulting in an observable photocurrent. The efficiency of this process is crucial for applications in photodetectors, phototransistors, and solar cells. ephys.kzephys.kz

While specific studies on the photoconductivity of this compound are not available, research on related polymer systems, such as polyindoles, demonstrates that indole-containing materials can exhibit significant photoconductive properties. nih.gov Thin films of polyindole have shown photocurrents several orders of magnitude greater than their dark currents when irradiated with UV light. nih.gov The performance of such photoconductive materials is influenced by factors like film morphology and light intensity. ephys.kznih.gov Given its conjugated structure, it is conceivable that this compound could exhibit photoconductivity, though its efficiency would need to be determined experimentally.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and metal-ligand coordination. harvard.edu These interactions can be used to direct the self-assembly of molecules into highly ordered, functional architectures. nih.govchemistryviews.org

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. nih.gov Hydrogen bonding is one of the most powerful and directional tools in crystal engineering for controlling how molecules arrange themselves in the solid state. chemistryviews.orgnih.gov

The this compound molecule contains a strong hydrogen bond donor (the phenolic -OH group) and two potential hydrogen bond acceptors (the isoindoline nitrogen atom and the phenolic oxygen atom). rsc.org This functionality allows for the formation of various predictable hydrogen-bonding motifs. For example, molecules could form one-dimensional chains through O-H···N or O-H···O interactions. nih.govresearchgate.net In the crystal structures of related methylolphenols, O-H···O hydrogen bonds are the dominant interactions, leading to the formation of chains and sheets. rsc.org Analysis of similar phenol-containing crystal structures reveals that molecules often pack to form extensive two-dimensional networks. nih.gov The specific arrangement adopted by this compound would determine its bulk properties, such as solubility and charge transport characteristics. redalyc.org

Table 3: Common Hydrogen Bond Motifs in Phenol-Containing Crystal Structures

| Functional Groups Involved | Motif Description | Resulting Structure |

|---|---|---|

| Phenol-Phenol (O-H···O) | Molecules link to each other via the hydroxyl groups. | Chains, Dimers, or Sheets |

| Phenol-Alcohol (O-H···O) | The phenolic proton donates to the alcohol oxygen. | Heteromeric chains |

| Phenol-Nitrogen Heterocycle (O-H···N) | The phenolic proton donates to a nitrogen atom. | Chains or discrete pairs |

| Phenol-Sulfonyl (O-H···O) | The phenolic proton donates to a sulfonyl oxygen. | Two-dimensional networks |

This table summarizes common hydrogen bonding patterns observed in the crystal structures of phenolic compounds, which could be anticipated for this compound. nih.govrsc.orgredalyc.org

The interaction between metal ions and organic ligands (molecules with electron-donating atoms) is a cornerstone of supramolecular chemistry, leading to the formation of coordination complexes, polymers, and metal-organic frameworks (MOFs). mdpi.commdpi.comossila.com These materials have applications in catalysis, gas storage, and sensing. researchgate.netfrontiersin.org

The this compound molecule possesses potential metal coordination sites. The nitrogen atom of the isoindoline ring can act as a Lewis base to bind to a metal center. mdpi.comresearchgate.net Furthermore, upon deprotonation, the phenolic oxygen becomes a negatively charged phenolate, which is an excellent ligand for a wide range of metal ions. escholarship.org Depending on the metal ion and reaction conditions, this compound could act as a monodentate ligand (binding through either N or O) or a bidentate chelating ligand (binding through both N and O). The use of such ligands can lead to discrete molecular complexes or extended, multidimensional frameworks. nova.eduberkeley.edu For instance, related bis(arylimino)isoindoline ligands form stable complexes with numerous transition metals, creating pseudo-octahedral geometries. researchgate.netacs.org The specific coordination behavior of this compound would offer pathways to new supramolecular structures with tailored properties. escholarship.org

Design of Self-Assembling Molecular Systems

The unique molecular architecture of this compound, featuring both hydrogen-bonding capabilities and aromatic surfaces, makes it a valuable scaffold for designing self-assembling molecular systems. The hydroxyl group of the phenol ring can act as a hydrogen bond donor and acceptor, while the planar isoindole and phenyl rings facilitate π-π stacking interactions. These non-covalent forces drive the spontaneous organization of individual molecules into larger, well-defined supramolecular structures.

Scientists can modify the core structure to control the assembly process and the resulting material's properties. The self-assembly of molecules is a versatile bottom-up approach for creating novel materials with ordered nano- or micro-structures and specific functionalities hawaii.edu. By strategically altering the molecular length and the ratio of different components within the molecule, it is possible to direct the self-organization into various nanostructures, such as layers, strips, or bundles nih.gov. This control over the self-assembly process is crucial for the development of advanced materials for applications in nanotechnology and materials science rsc.org.

Chemo-sensing and Probe Development (Focus on sensing mechanisms for analytes, excluding biological targets)

The this compound framework is utilized in the development of chemosensors for detecting chemical analytes. The isoindole moiety, known for its fluorescent properties, forms the basis of many sensing applications rsc.orgresearchgate.net. When integrated into a sensor molecule, interaction with a specific analyte can trigger a measurable change in the compound's optical properties.

Derivatives of this compound can be designed as chromogenic or fluorogenic sensors.

Chromogenic Sensing: In these sensors, the binding of an analyte leads to a change in the molecule's electronic structure, which in turn alters its light absorption properties, resulting in a visible color change. This principle is based on the interaction between the sensor and analyte modifying the energy levels of the molecule's frontier orbitals.